molecular formula C24H22FN3O2 B3016584 3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 2058873-42-8

3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one

Cat. No.: B3016584
CAS No.: 2058873-42-8
M. Wt: 403.457
InChI Key: POUQSRCIAWPKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a useful research compound. Its molecular formula is C24H22FN3O2 and its molecular weight is 403.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Antitumor Drugs: This compound has been utilized as an intermediate in the synthesis of antitumor drugs, particularly in small molecular inhibitors of anti-tumor (Gan et al., 2021).
  • Development of Heterocyclic Compounds: It's used in the creation of new heterocyclic compounds, like 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones (Liu et al., 2006).

Pharmacological Research

  • Development of Antinociceptive and Anti-Inflammatory Agents: The compound has been part of the synthesis process for derivatives showing significant antinociceptive and anti-inflammatory activities (Selvam et al., 2012).
  • Fungicidal Activities: Novel fluorine-containing derivatives of this compound have shown inhibition activities against various fungi (Ren et al., 2007).

Biological Interactions and Analysis

  • Study of Binding with Bovine Serum Albumin: Researchers have explored the interactions of similar compounds with bovine serum albumin, which can be crucial for understanding drug-protein interactions (Meng et al., 2012).

Synthesis and Characterization of Derivatives

  • Synthesis of GABA A Agonists: The compound's derivatives have been synthesized as GABA A alpha2,3-selective allosteric modulators (Jensen et al., 2005).
  • Herbicidal Activity: Some derivatives have shown good inhibition activities against certain plant species, indicating potential herbicidal applications (Luo et al., 2017).

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-17-5-8-19(9-6-17)30-20-3-1-2-16(12-20)4-11-24(29)28-18-7-10-23(28)21-14-26-15-27-22(21)13-18/h1-3,5-6,8-9,12,14-15,18,23H,4,7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUQSRCIAWPKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.